molecular formula C26H32N4O2 B11013189 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone

Cat. No.: B11013189
M. Wt: 432.6 g/mol
InChI Key: WDSRMZSFHIFZMF-UHFFFAOYSA-N
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Description

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps in the synthesis involve the formation of the piperazine ring and the subsequent attachment of the quinazolinone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. The specific pathways involved depend on the structure of the compound and its interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone is unique due to its specific structural features, which confer distinct biological activities compared to similar compounds. Its quinazolinone core and piperazine ring make it a versatile scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C26H32N4O2

Molecular Weight

432.6 g/mol

IUPAC Name

3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]quinazolin-4-one

InChI

InChI=1S/C26H32N4O2/c1-20-9-8-12-24(21(20)2)28-15-17-29(18-16-28)25(31)13-4-3-7-14-30-19-27-23-11-6-5-10-22(23)26(30)32/h5-6,8-12,19H,3-4,7,13-18H2,1-2H3

InChI Key

WDSRMZSFHIFZMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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